molecular formula C16H10FNO3 B1668891 CHM-1 CAS No. 154554-41-3

CHM-1

Cat. No.: B1668891
CAS No.: 154554-41-3
M. Wt: 283.25 g/mol
InChI Key: ZMYDAPJHGNEFGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CHM-1, also known as NSC-656158, this compound hydrate, CHM 1, or 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One, primarily targets tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure and conducting cell division .

Mode of Action

This compound interacts with tubulin at the colchicine-binding site , markedly inhibiting tubulin polymerization both in vitro and in vivo . This interaction disrupts microtubule organization, leading to cell cycle arrest at the G2-M phase . The compound achieves this by activating the Cdc2/cyclin B1 complex activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By disrupting microtubule organization, this compound causes cell cycle arrest at the G2-M phase . This arrest is achieved through the activation of the Cdc2/cyclin B1 complex, a key regulator of the cell cycle .

Pharmacokinetics

The compound’s potent and selective antitumor activity against human hepatocellular carcinoma, both in vitro and in vivo, suggests that it has favorable bioavailability .

Result of Action

This compound induces apoptosis in cancer cells, characterized by the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus . Importantly, this compound inhibits tumor growth and prolongs the lifespan in mice inoculated with HA22T cells . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

CHM-1 is synthesized through a series of chemical reactions involving the substitution of specific functional groups on a quinolone backbone.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired product and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

CHM-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

Scientific Research Applications

CHM-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CHM-1

This compound is unique due to its selective antitumor activity against hepatocellular carcinoma and its ability to induce apoptosis through a caspase-independent pathway. Unlike other compounds, this compound does not modulate the caspase cascade, making it a promising candidate for further development as a chemotherapeutic agent .

Properties

IUPAC Name

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327429
Record name 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154554-41-3
Record name 6-(2-Fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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